molecular formula C9H8Br2F2O B2940751 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene CAS No. 1803711-68-3

1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene

Cat. No.: B2940751
CAS No.: 1803711-68-3
M. Wt: 329.967
InChI Key: ODJKJVWAVMAAFN-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is an organic compound with the molecular formula C9H8Br2F2O It is a derivative of benzene, substituted with two bromine atoms, a difluoromethoxy group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene typically involves the bromination of 2-(difluoromethoxy)-5-ethylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:

    Bromination: Introduction of bromine atoms into the benzene ring.

    Substitution: Introduction of the difluoromethoxy group.

    Alkylation: Addition of the ethyl group to the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 1,3-dihydroxy-2-(difluoromethoxy)-5-ethylbenzene or 1,3-diamino-2-(difluoromethoxy)-5-ethylbenzene.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydrogenated derivatives of the original compound.

Scientific Research Applications

1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene exerts its effects depends on its interaction with molecular targets. The bromine atoms and difluoromethoxy group can participate in various chemical interactions, including:

    Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites in biological molecules.

    Hydrogen Bonding: The difluoromethoxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.

    Pathways Involved: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

    1,3-Dibromo-2-(difluoromethoxy)-5-fluorobenzene: Similar structure but with a fluorine atom instead of an ethyl group.

    1,3-Dibromo-2,2-dimethoxypropane: Similar bromine substitution but with different alkoxy groups.

    1,3-Dibromo-2,2-difluoropropane: Similar bromine and fluorine substitution but with a different carbon backbone.

Uniqueness: 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is unique due to the presence of both difluoromethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,3-dibromo-2-(difluoromethoxy)-5-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJKJVWAVMAAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)OC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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